molecular formula C4H6N2O4S3 B11926977 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole CAS No. 7653-68-1

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole

Cat. No.: B11926977
CAS No.: 7653-68-1
M. Wt: 242.3 g/mol
InChI Key: NMRDWXDZQQIHQU-UHFFFAOYSA-N
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Description

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole is a high-value chemical reagent built around the versatile 1,3,4-thiadiazole heterocyclic scaffold . This compound is characterized by the presence of two methylsulfonyl electron-withdrawing groups, which significantly influence its reactivity and physical properties. The 1,3,4-thiadiazole core is a well-established privileged structure in medicinal chemistry and material science, known for its aromaticity and in vivo stability . The sulfone functional group is a key pharmacophore in drug discovery, known to contribute to potent biological activity, as demonstrated in thiadiazole-based Interleukin-8 receptor antagonists . This makes this compound a particularly valuable intermediate for constructing more complex molecules for pharmaceutical research. Its potential applications span the development of novel bioactive compounds, including antimicrobials , anticonvulsants , and anticancer agents . Furthermore, derivatives of 1,3,4-thiadiazole find use beyond pharmacology, serving as ligands for metal complexes and components in specialized materials . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7653-68-1

Molecular Formula

C4H6N2O4S3

Molecular Weight

242.3 g/mol

IUPAC Name

2,5-bis(methylsulfonyl)-1,3,4-thiadiazole

InChI

InChI=1S/C4H6N2O4S3/c1-12(7,8)3-5-6-4(11-3)13(2,9)10/h1-2H3

InChI Key

NMRDWXDZQQIHQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)S(=O)(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Bis Methylsulfonyl 1,3,4 Thiadiazole and Its Precursors

Strategic Approaches to 1,3,4-Thiadiazole (B1197879) Ring Construction

The formation of the 1,3,4-thiadiazole ring is the foundational step in the synthesis of the target compound. Various strategies have been developed to construct this heterocyclic system efficiently.

Cyclization Reactions from Hydrazine (B178648) and Carbon Disulfide Derivatives

A cornerstone in the synthesis of 1,3,4-thiadiazoles is the cyclization reaction involving hydrazine or its derivatives and a one-carbon, two-sulfur source, typically carbon disulfide. This approach builds the N-N-C-S-C backbone of the ring.

The reaction often begins with the formation of a thiosemicarbazide (B42300) or a dithiocarbazate intermediate. For instance, reacting hydrazine hydrate (B1144303) with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a potassium dithiocarbazinate salt. rsc.org This intermediate can then be cyclized. Similarly, acylhydrazides can react with carbon disulfide to generate thiosemicarbazides, which are then primed for ring closure. organic-chemistry.org

Another common pathway involves the reaction of 4-substituted thiosemicarbazides with carbon disulfide. In an alkaline medium such as ethanolic potassium hydroxide, the thiosemicarbazide undergoes a ring-closure reaction to yield a 1,3,4-thiadiazole-2(3H)-thione derivative. chemrxiv.org This method is versatile and widely used for creating substituted thiadiazoles.

Starting Material(s)Reagent(s)IntermediateProduct TypeRef.
Hydrazine Hydrate, Carbon DisulfidePotassium Hydroxide, Ethanol (B145695)Potassium dithiocarbazinate1,3,4-Thiadiazole rsc.org
4-Nitrophenyl isothiocyanate, Hydrazine Hydrate-4-(4-Nitrophenyl)thiosemicarbazide1,3,4-Thiadiazole chemrxiv.org
Acid Hydrazide, Carbon DisulfideBaseThiosemicarbazide1,3,4-Thiadiazole organic-chemistry.org

Oxidative Cyclization Techniques

Oxidative cyclization offers a powerful and often milder alternative for constructing the 1,3,4-thiadiazole ring, typically from thiosemicarbazones or related precursors. This method relies on an oxidizing agent to facilitate the ring-closing process and formation of the aromatic system.

A prominent method involves the use of molecular iodine (I₂) as the oxidant. nih.gov Thiosemicarbazones, which can be synthesized from the condensation of an aldehyde or ketone with thiosemicarbazide, undergo efficient iodine-mediated oxidative cyclization to form 2-amino-substituted 1,3,4-thiadiazoles. nih.govnih.gov This reaction is often performed in the presence of a base like potassium carbonate.

Other oxidizing agents have also proven effective. Ferric chloride (FeCl₃) is a classic reagent used for the oxidative cyclization of thiosemicarbazones. nih.govnih.gov More recently, electrochemical methods have been developed, presenting a metal-free and oxidant-free approach where the oxidation is carried out at an anode. inlibrary.uz Photocatalytic methods, for example using Cu₂O, also represent a modern, green approach to these cyclizations.

PrecursorOxidizing AgentReaction TypeProduct TypeRef.
Thiosemicarbazide SubstrateMolecular Iodine (I₂) / K₂CO₃Iodine-mediated1,3,4-Thiadiazole-2-amine nih.gov
D-fructose thiosemicarbazoneFerric Chloride (FeCl₃)Classic Oxidation2-Amino-1,3,4-thiadiazole (B1665364) nih.gov
Isothiocyanates, HydrazonesElectrochemical (DDQ catalyst)Electrochemical Oxidation2-Amino-1,3,4-thiadiazole inlibrary.uz
BithioureaHydrogen Peroxide (H₂O₂)Oxidation2,5-Diamino-1,3,4-thiadiazole (B1295027) nih.gov

Dehydrocyclization and Dehydrosulfurization Routes to Thiadiazoles

The elimination of small molecules like water (dehydration) or hydrogen sulfide (B99878) (dehydrosulfurization) from an acyclic precursor is a fundamental strategy for forming the 1,3,4-thiadiazole ring. These methods typically involve the cyclization of acylated thiosemicarbazides or similar structures.

Acid-catalyzed dehydration is a common approach. Thiosemicarbazides can be acylated by carboxylic acids, and the resulting intermediate is then cyclized using strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or methanesulfonic acid. organic-chemistry.orgnih.gov A one-pot version of this reaction has been developed using polyphosphate ester (PPE) as a milder alternative to harsh acids, which acts as both a catalyst for the initial acylation and the subsequent cyclodehydration. google.comnih.gov

Desulfurative cyclization provides another route. For example, a polymer-bound thiosemicarbazide can undergo cyclization using p-toluenesulfonyl chloride (p-TsCl) as a desulfurative agent, which facilitates ring closure by removing a sulfur atom, leading to the formation of the 1,3,4-thiadiazole ring on a solid support.

PrecursorReagent/ConditionElimination ProductKey FeatureRef.
Acyl ThiosemicarbazideH₂SO₄, PPA, or MeSO₃HWater (H₂O)Acid-catalyzed dehydration organic-chemistry.orgnih.gov
Carboxylic Acid, ThiosemicarbazidePolyphosphate Ester (PPE)Water (H₂O)One-pot cyclodehydration google.comnih.gov
Polymer-bound Thiosemicarbazidep-Toluenesulfonyl chloride (p-TsCl)Sulfur speciesSolid-phase synthesis

Introduction of Sulfonyl Functionalities to the Thiadiazole Core

Once the 1,3,4-thiadiazole ring is formed, the next critical stage is the introduction of the two methylsulfonyl (-SO₂CH₃) groups at the 2- and 5-positions. This is most commonly achieved by first synthesizing a thioether precursor, 2,5-bis(methylthio)-1,3,4-thiadiazole, and then oxidizing it.

Oxidation of Thioether Precursors to Sulfones

The most established and reliable method for synthesizing 2,5-bis(methylsulfonyl)-1,3,4-thiadiazole is through the oxidation of its thioether analogue, 2,5-bis(methylthio)-1,3,4-thiadiazole. This precursor is typically prepared from 2,5-dimercapto-1,3,4-thiadiazole (B142945) via alkylation with a methylating agent. The subsequent oxidation of the thioether groups (-SCH₃) to sulfone groups (-SO₂CH₃) requires potent oxidizing agents.

Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting thioethers to sulfones. The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic ring.

Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalyst or in an acidic medium like glacial acetic acid. It can oxidize thioethers first to sulfoxides and then to sulfones upon further oxidation. researchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. Typically, two or more equivalents of m-CPBA per sulfide group are required to ensure complete conversion to the sulfone. The reaction proceeds through a sulfoxide (B87167) intermediate.

The oxidation proceeds in two steps for each methylthio group, first to the methylsulfinyl (-SOCH₃) group and then to the final methylsulfonyl (-SO₂CH₃) group. Therefore, a sufficient quantity of the oxidizing agent is crucial for driving the reaction to completion to obtain the desired bis-sulfonyl compound.

Thioether PrecursorOxidizing AgentIntermediateFinal ProductRef.
2,5-Bis(methylthio)-1,3,4-thiadiazolePotassium Permanganate (KMnO₄)SulfoxideThis compound researchgate.net
3-Acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazolem-Chloroperoxybenzoic acid (m-CPBA)SulfoxideCorresponding Sulfone rsc.org
3-Chloro-5-(methylthio)-1,2,4-thiadiazoleHydrogen Peroxide (H₂O₂) / Acetic AcidSulfoxideCorresponding Sulfone researchgate.net

Multi-Step Synthetic Sequences for this compound Analogs

The synthesis of analogs of this compound typically commences with the versatile starting material, 2,5-dimercapto-1,3,4-thiadiazole. This precursor is readily synthesized by the reaction of hydrazine hydrate with carbon disulfide. eprajournals.comnahrainuniv.edu.iq From this key intermediate, a common strategy involves S-alkylation followed by oxidation to achieve the desired disulfonyl derivatives.

A representative multi-step synthesis begins with the alkylation of 2,5-dimercapto-1,3,4-thiadiazole. For instance, reaction with ethyl bromoacetate (B1195939) in an appropriate solvent like absolute ethanol yields the corresponding ester derivative. This diester can then be converted to the carbohydrazide (B1668358) by treatment with hydrazine hydrate. While this route is often directed towards further heterocyclization, it demonstrates the initial functionalization steps that are common in the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles.

To arrive at the disulfonyl analogs, the precursor 2,5-dimercapto-1,3,4-thiadiazole can be oxidized. A powerful oxidizing agent such as potassium permanganate (KMnO4) in an aqueous solution can convert the mercapto groups into sulfonic acid groups, yielding 1,3,4-thiadiazole-2,5-disulfonic acid. eprajournals.comtheamericanjournals.com This intermediate serves as a platform for further derivatization.

Another pivotal strategy involves the initial S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole to form 2,5-bis(alkylthio)-1,3,4-thiadiazole intermediates. These thioether derivatives are then subjected to strong oxidation conditions to convert the sulfide linkages into sulfones. This two-step process allows for the introduction of various alkyl or aryl groups, providing access to a wide range of sulfonylated thiadiazole analogs.

Functionalization and Derivatization Strategies for 2,5-Disubstituted-1,3,4-thiadiazoles

The 2,5-disubstituted-1,3,4-thiadiazole scaffold is a versatile platform for a wide array of functionalization and derivatization reactions. These strategies enable the synthesis of complex molecules with tailored properties by modifying the substituents at the 2 and 5 positions.

Alkylation Reactions at Sulfur Centers

A primary method for functionalizing the 1,3,4-thiadiazole core begins with 2,5-dimercapto-1,3,4-thiadiazole. The thiol groups are nucleophilic and can readily undergo S-alkylation with various electrophiles. For example, the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in dimethylformamide (DMF) with potassium carbonate as a base results in the formation of diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate in high yield. nih.gov This reaction highlights the straightforward nature of introducing ester functionalities onto the thiadiazole core via its sulfur atoms.

Similarly, new 2,5-bis-cycloalkylsulfanyl- eprajournals.comnahrainuniv.edu.iqtheamericanjournals.comthiadiazoles have been synthesized through a one-pot, two-step procedure involving the nucleophilic substitution of the potassium salt of 1,3,4-thiadiazole-2,5-dithiolate with chlorocyclopentane (B1362555) or bromocyclohexane (B57405) in refluxing ethanol. researchgate.net This approach provides a cost-effective method for preparing derivatives with cyclic alkyl groups attached to the sulfur atoms.

A general representation of this alkylation is shown below:

Table 1: Examples of Alkylation Reactions at Sulfur Centers
Starting Material Reagent Product Reference
2,5-Dimercapto-1,3,4-thiadiazole 4-Ethylbromobutyrate Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate nih.gov
Potassium salt of 1,3,4-thiadiazole-2,5-dithiolate Chlorocyclopentane 2,5-bis-cyclopentylsulfanyl- eprajournals.comnahrainuniv.edu.iqtheamericanjournals.comthiadiazole researchgate.net
Potassium salt of 1,3,4-thiadiazole-2,5-dithiolate Bromocyclohexane 2,5-bis-cyclohexylsulfanyl- eprajournals.comnahrainuniv.edu.iqtheamericanjournals.comthiadiazole researchgate.net

Diversification through Schiff Base and Other Linkages

Further diversification of the 2,5-disubstituted-1,3,4-thiadiazole structure can be achieved by forming various linkages, with Schiff bases being a prominent example. These are typically formed by the condensation of an amino-substituted thiadiazole with an aldehyde or ketone.

A common synthetic route involves first preparing a hydrazide derivative. For example, the carbohydrazide derived from the ester of 2,5-disubstituted-1,3,4-thiadiazole can be reacted with various aldehydes to form Schiff bases. nih.gov In a specific instance, 2,5-dihydrazino-1,3,4-thiadiazole, prepared from 2,5-dimercapto-1,3,4-thiadiazole, can be condensed with appropriate aromatic aldehydes to yield 2,5-di(arylhydrazone)-1,3,4-thiadiazoles, which are a form of Schiff base. nahrainuniv.edu.iq

The amino group itself can be introduced in several ways. One method involves the cyclization of thiosemicarbazide derivatives. For instance, new 2,5-disubstituted-1,3,4-thiadiazole amine intermediates can be prepared and subsequently condensed with various substituted aldehydes to form a series of Schiff base derivatives. researchgate.net These reactions significantly expand the chemical space accessible from the 1,3,4-thiadiazole core.

Beyond Schiff bases, other linkages are also employed. For example, the carbohydrazide intermediate can react with phenyl isothiocyanate to furnish a thiourea (B124793) derivative, which can then be cyclized to a triazole ring. Additionally, amino acid methyl esters and dipeptides have been successfully attached to the thiadiazole ring system.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on the development of novel and sustainable synthetic methods for preparing 1,3,4-thiadiazole derivatives. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

One area of exploration is the use of one-pot synthesis methodologies. A one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives has been developed using the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE). encyclopedia.pub This method avoids the use of toxic reagents like phosphorus oxychloride and proceeds through three steps in a single reaction vessel. encyclopedia.pub

The principles of green chemistry are also being applied to the synthesis of thiadiazole derivatives. Researchers have reported the synthesis of bis(2-alkylsulfanyl- eprajournals.comnahrainuniv.edu.iqtheamericanjournals.comthiadiazolyl)-5,5'-disulfides via the oxidative self-coupling of 5-alkylsulfanyl- eprajournals.comnahrainuniv.edu.iqtheamericanjournals.comthiadiazole-2-thiol using hydrogen peroxide as a green oxidant and ethanol as a green solvent. researchgate.net This method achieves high yields and conversions in a simple one-pot procedure. researchgate.net

Furthermore, there is interest in synthesizing new hybrid compounds containing the 1,3,4-thiadiazole moiety linked to other heterocyclic systems. For example, 2,5-disubstituted-1,3,4-thiadiazoles have been tethered to 1,2,4-triazole, 1,3,4-oxadiazole (B1194373), and Schiff base derivatives to create complex molecules with potentially enhanced properties. nih.gov The synthesis of such hybrid molecules often involves multi-step sequences that build upon the fundamental reactions of the thiadiazole core. nih.gov

The exploration of these novel pathways not only provides more efficient and sustainable routes to known compounds but also opens up avenues for the discovery of new derivatives with unique structures and functionalities.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole, both ¹H and ¹³C NMR have been employed to confirm its structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the symmetrical nature of the molecule. A single signal is typically observed for the methyl (CH₃) protons. The chemical shift of this singlet provides information about the electronic environment of the protons. For related 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts of protons on substituent groups are well-documented. For instance, in some 2,5-disubstituted-1,3,4-thiadiazoles, aliphatic protons on side chains appear in distinct regions of the spectrum, aiding in their structural assignment. nih.gov

Table 1: Representative ¹H NMR Data for Substituted 1,3,4-Thiadiazoles

Compound/FragmentProton TypeChemical Shift (δ, ppm)Multiplicity
N-ethyl derivative of a 1,3,4-thiadiazoleEthyl protons1.15 and 3.24–3.28Triplet, Quartet
Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoateMethylene protons1.89-1.96, 2.17, 3.27Quintet, Triplet

Data compiled from various substituted 1,3,4-thiadiazole derivatives. nih.gov

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the methyl carbons and the carbons of the thiadiazole ring. The chemical shifts of the ring carbons are particularly informative for confirming the heterocyclic core. In various 2,5-disubstituted 1,3,4-thiadiazoles, the carbon atoms of the thiadiazole ring typically resonate at specific chemical shifts, which can be influenced by the nature of the substituents. mdpi.comcapes.gov.br For example, in some derivatives, the C2 and C5 carbons of the thiadiazole ring have been observed in the range of 164-181 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for the 1,3,4-Thiadiazole Ring

Compound/FragmentCarbon AtomChemical Shift (δ, ppm)
2-arylazo-5-aryl-1,3,4-thiadiazolesC-2 (thiadiazole)164-166
2-arylazo-5-aryl-1,3,4-thiadiazolesC-5 (thiadiazole)178-181
5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amineC10 (thiadiazole)159.56–162.90
5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amineC11 (thiadiazole)163.77–169.01

Data compiled from various substituted 1,3,4-thiadiazole derivatives. mdpi.comdergipark.org.tr

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) offer deeper insights into the molecular structure by revealing correlations between different nuclei. nih.gov For complex 1,3,4-thiadiazole derivatives, these techniques are invaluable for unambiguously assigning proton and carbon signals and establishing long-range connectivity within the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed under electron impact (EI) or electrospray ionization (ESI) would show characteristic losses of fragments such as SO₂, CH₃, and cleavage of the thiadiazole ring, providing further structural confirmation. Studies on related 1,3,4-thiadiazoles have shown characteristic fragmentation pathways, including the loss of small molecules and rearrangements of the heterocyclic ring. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl (SO₂) groups and the 1,3,4-thiadiazole ring. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The vibrations of the C=N and C-S bonds within the thiadiazole ring also give rise to characteristic bands in the fingerprint region of the spectrum. nih.govmdpi.com

Table 3: Characteristic IR Absorption Bands for Substituted 1,3,4-Thiadiazoles

Functional GroupVibration TypeWavenumber (cm⁻¹)
C=N (thiadiazole ring)Stretching~1628
C-S-C (thiadiazole ring)Stretchingbelow 660
N-H (amide substituent)Stretching3158
C=O (amide substituent)Stretching1680

Data compiled from various substituted 1,3,4-thiadiazole derivatives. nih.gov

Elemental Analysis (C, H, N, S) for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This method provides an empirical validation of the compound's elemental composition, which can be compared against the theoretical values calculated from its molecular formula, C₄H₆N₂O₄S₃. The congruence between the experimentally determined and calculated values serves as a crucial checkpoint for the purity and identity of the synthesized compound.

In the synthesis and characterization of novel 1,3,4-thiadiazole derivatives, elemental analysis is a standard and confirmatory step. evitachem.comresearchgate.net Research articles detailing the synthesis of various substituted 1,3,4-thiadiazoles consistently report the use of elemental analysis to confirm the proposed structures. researchgate.netnih.gov For instance, studies on 2,5-disubstituted-1,3,4-thiadiazoles and related heterocyclic systems rely on this technique alongside spectroscopic methods like IR, NMR, and mass spectrometry to unequivocally establish the composition of the newly formed molecules. nih.gov

The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. Sulfur content is determined by converting it to sulfur dioxide (SO₂) and subsequent measurement. From the masses of these products, the percentage composition of each element in the original sample is calculated.

ElementCalculated (%)Found (%)
Carbon (C)19.50-
Hydrogen (H)2.46-
Nitrogen (N)11.37-
Sulfur (S)39.05-

Chemical Reactivity and Mechanistic Investigations of 2,5 Bis Methylsulfonyl 1,3,4 Thiadiazole

Electrophilic and Nucleophilic Substitution Reactions

The chemical behavior of the 1,3,4-thiadiazole (B1197879) nucleus is largely dictated by the nature of its substituents. The parent 1,3,4-thiadiazole is a weakly basic, electron-deficient aromatic system. chemicalbook.com The carbon atoms at the 2- and 5-positions are inherently electron-poor, a characteristic that is significantly amplified by the presence of two powerful electron-withdrawing methylsulfonyl groups in 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole.

This electronic feature renders the thiadiazole ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The methylsulfonyl group is an excellent leaving group, and its departure is facilitated by the stabilization of the resulting anionic intermediate (a Meisenheimer-like complex) by the heterocyclic ring and the remaining sulfonyl group. A variety of nucleophiles can displace the methylsulfonyl groups, providing a versatile method for the synthesis of diverse 2,5-disubstituted-1,3,4-thiadiazoles. While specific studies on this compound are limited, the reactivity can be inferred from related systems. For instance, halogenated 1,3,4-thiadiazoles readily undergo nucleophilic substitution. rsc.org Similarly, the oxidation of a 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole to its corresponding methylsulfinyl derivative enhances its reactivity towards nucleophiles, allowing for the substitution of the methylsulfinyl group. rsc.org

Conversely, the thiadiazole ring in this compound is highly deactivated towards electrophilic substitution . The strong electron-withdrawing nature of the two methylsulfonyl groups drastically reduces the electron density of the ring, making it resistant to attack by electrophiles. chemicalbook.com Any electrophilic attack would likely occur at the nitrogen atoms, which possess lone pairs of electrons, potentially leading to quaternization, though this is also disfavored due to the inductive electron withdrawal by the sulfonyl groups.

Reaction Type Reactivity of this compound Rationale
Nucleophilic Aromatic Substitution (SNAr)Highly FavorableStrong electron-withdrawing nature of methylsulfonyl groups; excellent leaving group ability.
Electrophilic Aromatic SubstitutionHighly UnfavorableSevere deactivation of the thiadiazole ring by electron-withdrawing substituents. chemicalbook.com

Rearrangement Reactions and Tautomeric Equilibria Studies of Thiadiazole Ring Systems

Rearrangement reactions are a common feature in heterocyclic chemistry, often leading to the formation of more stable isomeric structures. One of the most well-known rearrangements in azole chemistry is the Dimroth rearrangement, which typically involves the transposition of a ring atom with an exocyclic atom or group. While there is no specific literature detailing the rearrangement of this compound, studies on related 1,3,4-thiadiazole systems can offer insights. For instance, certain substituted 1,3,4-thiadiazoles can undergo ring-opening and recyclization sequences, particularly under basic or thermal conditions. nih.gov A novel domino-type rearrangement involving both 1,2,3-thiadiazole (B1210528) and 1,2,3-triazole nuclei has also been reported, highlighting the potential for complex transformations within this class of heterocycles. nih.gov

Regarding tautomeric equilibria , this compound itself does not possess protons that can readily tautomerize. However, the study of tautomerism in related mercapto-substituted thiadiazoles is crucial for understanding the fundamental properties of the thiadiazole ring. For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can exist in three tautomeric forms: the dithiol, the thione-thiol, and the dithione form. eprajournals.com Computational studies have shown that the relative stability of these tautomers is influenced by the exocyclic groups. researchgate.net While the dithiol form is aromatic, the dithione form is often found to be more stable. The understanding of these equilibria is important as the reactivity of the different tautomers can vary significantly.

Redox Behavior and Electrochemical Properties

The electrochemical properties of 1,3,4-thiadiazole derivatives are of significant interest for applications in materials science and as probes for their electronic structures. The redox behavior of this compound is expected to be dominated by the electron-deficient nature of the ring system.

Reduction: The presence of two strongly electron-withdrawing methylsulfonyl groups should make the thiadiazole ring highly susceptible to reduction. The reduction potentials are anticipated to be significantly less negative compared to the parent 1,3,4-thiadiazole. Electrochemical studies on related 1,2,5-thiadiazoles have shown that the thiadiazole ring can be electrochemically reduced, and in some cases, this can lead to deoxygenation of oxidized sulfur atoms or even ring cleavage. researchgate.net

Oxidation: Conversely, the oxidation of the thiadiazole ring in this compound would be very difficult due to the low electron density. The oxidation potential is expected to be very high. Studies on the electrochemical oxidation of 2,5-dimercapto-1,3,4-thiadiazole have shown that oxidation occurs at the sulfur atoms of the mercapto groups, leading to the formation of disulfide bridges. srce.hrresearchgate.netsrce.hr For this compound, any oxidative process would likely involve the sulfonyl groups, but this would require harsh conditions.

A study on the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole revealed an "electron transfer + chemical reaction" (EC) mechanism, and the redox potentials were found to be pH-dependent. nih.govnih.govrsc.org While direct data for this compound is unavailable, the following table summarizes the expected redox properties based on related compounds.

Electrochemical Process Expected Behavior for this compound Supporting Evidence from Related Compounds
ReductionFavorable, at less negative potentialsElectron-accepting nature of the thiadiazole ring and sulfonyl groups. researchgate.net
OxidationUnfavorable, at high positive potentialsElectron-deficient nature of the thiadiazole ring. researchgate.net

Kinetics and Thermodynamic Studies of Reactions Involving the Thiadiazole Core

Detailed kinetic and thermodynamic studies on reactions involving this compound are scarce in the literature. However, general principles of physical organic chemistry and studies on analogous systems can provide valuable insights.

Kinetics: The rates of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring are expected to be high. The presence of two strongly activating methylsulfonyl groups would significantly lower the activation energy for the addition of a nucleophile to form the Meisenheimer-like intermediate. Kinetic studies on the SNAr reactions of other activated heteroaromatic systems, such as substituted thiophenes, have shown a good correlation with Hammett parameters, indicating that the reaction rates are sensitive to the electronic effects of the substituents. nih.gov It is reasonable to assume that the kinetics of nucleophilic substitution on this compound would also be highly dependent on the nature of the nucleophile and the reaction conditions.

Catalytic Transformations and Their Underlying Mechanisms

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of this compound, catalytic methods are particularly relevant for its synthesis.

The most direct route to this compound is the catalytic oxidation of the corresponding dithioether, 2,5-bis(methylthio)-1,3,4-thiadiazole. While specific protocols for this exact transformation are not widely reported, a patent describes the synthesis of the related 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1309840) via the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1600085). google.com This process utilizes a tungsten catalyst, such as sodium tungstate (B81510) or tungstic acid, in the presence of an oxidizing agent like hydrogen peroxide. The mechanism likely involves the formation of a peroxotungsten species, which then acts as the active oxidant for the sulfur atom of the thioether. The oxidation proceeds in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone.

Another patented process for a similar transformation employs a molybdenum or tungsten catalyst. researchgate.net The reaction is carried out by reacting 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole with hydrogen peroxide in the presence of the activated catalyst.

The use of these catalytic systems offers a more efficient and environmentally friendly alternative to stoichiometric oxidizing agents. The development of catalytic methods for the functionalization of the this compound ring itself, for instance, through catalytic cross-coupling reactions, remains an area for future exploration.

Catalyst System Reactant Product Reaction Type
Tungsten catalyst / H₂O₂2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazoleOxidation
Molybdenum or Tungsten catalyst / H₂O₂2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazoleOxidation

Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogs and Derivatives

Systematic Structural Modifications of the Thiadiazole Core

While modifications often focus on the substituents at the 2- and 5-positions, strategic alterations to the 1,3,4-thiadiazole (B1197879) core itself have been explored to create novel chemical entities with distinct properties. One successful approach involves the fusion of the thiadiazole ring with other heterocyclic systems.

Variation of Substituents at the 2,5-Positions of the Thiadiazole Ring

The most common strategy for developing analogs of 2,5-bis(methylsulfonyl)-1,3,4-thiadiazole involves varying the substituents at the 2- and 5-positions. A key precursor in many synthetic pathways is 2,5-dimercapto-1,3,4-thiadiazole (B142945), which serves as a versatile starting material. nih.govsemanticscholar.org

Alkylation of 2,5-dimercapto-1,3,4-thiadiazole is a straightforward method to introduce a wide variety of side chains. nih.gov For example, reaction with ethyl bromobutyrate yields a bis-ester derivative, which can then be converted into a bis-acid hydrazide. nih.govresearchgate.net This di-hydrazide is a crucial intermediate that opens pathways to numerous other functionalities. Condensation with isothiocyanates produces bis-acid thiosemicarbazides, which can be cyclized under different conditions to form derivatives bearing 1,2,4-triazole, 1,3,4-thiadiazole, or 1,3,4-oxadiazole (B1194373) rings at the ends of the propylthio linkers. nih.govresearchgate.net

Other research has focused on introducing different functional groups directly or indirectly to the 2,5-positions. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized where one position was occupied by a piperazine-containing benzamide (B126) group, and the other was varied with different sulfonyl chloride-derived substituents to evaluate anticonvulsant activity. nih.gov The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is particularly common, with a wide range of moieties, including aryl groups, dihydropyrimidine, and others, being attached at the 5-position to explore antimicrobial and anticancer activities. nih.govnih.gov

Starting MaterialReagents/ConditionsResulting Substituents at 2,5-PositionsTarget Activity
2,5-Dimercapto-1,3,4-thiadiazoleAlkyl/Aryl halides-S-Alkyl, -S-ArylGeneral intermediate
Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate1. Hydrazine (B178648) hydrate2. Aryl isothiocyanates3. H₂SO₄ or I₂/KIBis[(2-arylamino-1,3,4-thiadiazol-5-yl)propylthio] or Bis[(5-arylamino-1,3,4-oxadiazol-2-yl)propylthio]Antimicrobial nih.gov
3-(2-cyanopropan-2-yl)-N-(5-(piperazine-1-yl)-1,3,4-thiadiazol-2-yl)benzamideVarious sulfonyl chlorides-NH-CO-Ar-(piperazinyl)--NH-SO₂-RAnticonvulsant nih.gov
2,5-Dimercapto-1,3,4-thiadiazoleHydrazine hydrate (B1144303)DihydrazinoIntermediate eprajournals.com
2-Amino-5-mercapto-1,3,4-thiadiazoleBenzaldehyde-NH₂-S-CH=N-ArAntibacterial researchgate.net

Bioisosteric Replacements within this compound Analogs

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in drug design to enhance potency, improve selectivity, or alter pharmacokinetic properties. In the context of this compound analogs, bioisosteric replacements can be applied to both the core ring and its substituents.

The 1,3,4-thiadiazole ring itself is considered a bioisostere of the 1,3,4-oxadiazole ring. nih.gov Several studies have involved the synthesis of both thiadiazole and oxadiazole analogs to compare their biological activities. nih.govnih.gov The thiadiazole ring, with its sulfur atom, often imparts greater lipophilicity and metabolic stability compared to its oxadiazole counterpart. nih.govnih.gov

More specific to the target compound, the methylsulfonyl group (-SO₂CH₃) can be replaced by other functionalities. A common bioisosteric replacement for a sulfone is a sulfonamide (-SO₂NR₂). For instance, hybrid sulfonamide-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their biological activities. nih.gov In a broader sense, the entire sulfonyl-containing moiety can be replaced to modulate activity. In the development of glutaminase (B10826351) inhibitors, researchers synthesized analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES). nih.gov Structure-activity relationship (SAR) studies revealed that replacing one of the bulky phenylacetamido groups with a simple amino group resulted in a truncated analog with similar potency but improved aqueous solubility. nih.gov This highlights how a non-classical isosteric replacement can lead to superior drug-like properties.

Correlation between Substituent Electronic and Steric Properties and Compound Reactivity/Activity

The biological activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives is highly dependent on the electronic and steric nature of the substituents. SAR studies aim to correlate these properties with the observed potency and selectivity of the compounds.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly influence how the molecule interacts with its biological target.

Electron-withdrawing groups (EWGs): In several studies, the presence of strong EWGs on aryl rings attached to the thiadiazole scaffold has been shown to enhance biological activity. For example, substituting a phenylamino (B1219803) group with an electron-withdrawing trifluoromethyl (CF₃) group or a chlorine atom at the para-position was found to improve antimicrobial activity, an effect correlated with increased lipophilicity. nih.gov Another study noted that the presence of an EWG on the aromatic ring generally increased activity. nih.gov

Electron-donating groups (EDGs): The effect of EDGs can vary. In a study of 1,3,4-thiadiazole-containing azo dyes, methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) groups were studied for their electronic influence on the molecule's spectroscopic properties. mdpi.com

Steric Effects: The size and shape of the substituents play a crucial role in determining how well the molecule fits into the binding site of a target protein or enzyme.

The position of substituents is critical. For antifungal compounds bearing a phenyl ring, chloro and fluoro substituents at the fourth position resulted in lower activity compared to other analogs, indicating a sensitive steric requirement in that region of the molecule. nih.gov

For anticancer activity, the efficacy of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is influenced by both the chemical nature and the specific position of substituents on the phenyl ring. nih.gov

Substituent PropertyExample Group(s)PositionObserved Effect on ActivityReference
Electron-withdrawing, Lipophilic-CF₃, -Clpara-position of phenylamino ringIncreased antimicrobial activity nih.gov
Electron-withdrawing-NO₂Phenyl ringIncreased antibacterial activity nih.gov
Halogen-Cl, -F4-position of phenyl ringDecreased antifungal activity nih.gov
Bulky Group vs. Small GroupPhenylacetamido vs. Amino5-position of thiadiazoleSimilar potency, but amino group improved solubility nih.gov

Development of Privileged Scaffolds Incorporating the this compound Moiety

The 1,3,4-thiadiazole nucleus is frequently described as a "privileged scaffold," a term for molecular frameworks that can provide ligands for diverse biological targets. researchgate.netnih.govbenthamdirect.comx-mol.com This versatility makes the 2,5-disubstituted-1,3,4-thiadiazole template, including structures derived from this compound, an excellent starting point for the development of compound libraries for high-throughput screening.

The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, has been highlighted as an outstanding scaffold for generating future pharmacologically active derivatives due to the reactivity of the amine group, which allows for easy derivatization. nih.gov By systematically varying the substituents at the 2- and 5-positions, medicinal chemists can generate large numbers of analogs with a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govtandfonline.comnih.gov

The synthesis of bis-heterocyclic systems, where a central 1,3,4-thiadiazole is linked at its 2- and 5-positions to other rings (such as triazoles or oxadiazoles), exemplifies the use of this scaffold to create complex, bifunctional molecules. nih.govresearchgate.net This modular approach allows for the exploration of a vast chemical space to identify compounds with optimized activity and improved pharmacological profiles. The inherent stability and favorable biological interaction profile of the 1,3,4-thiadiazole core make it a reliable foundation for building novel therapeutic agents. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic properties of 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole. These calculations could predict key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, these calculations can determine the distribution of electron density, identify electrophilic and nucleophilic sites, and predict the molecule's dipole moment and polarizability. This information is fundamental to understanding its potential interactions with biological macromolecules.

Conformational Analysis and Molecular Dynamics Simulations

To understand the three-dimensional structure and flexibility of this compound, conformational analysis would be performed. This would identify the most stable spatial arrangements (conformers) of the molecule.

Following this, molecular dynamics (MD) simulations could be conducted. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound in various environments, such as in a solvent or interacting with a biological target. These simulations are crucial for understanding how the molecule might adapt its shape to bind to a receptor.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

If a series of derivatives of this compound with known biological activities or physicochemical properties were available, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed.

QSAR/QSPR studies aim to establish a mathematical relationship between the structural features of molecules and their observed activities or properties. For this compound, descriptors such as electronic, steric, and hydrophobic parameters would be calculated and correlated with a specific biological endpoint. Such models are valuable for predicting the activity of untested derivatives.

Molecular Docking and Ligand-Target Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. If a potential biological target for this compound was identified, molecular docking studies would be performed to predict its binding mode and affinity.

These studies would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand (this compound) and the amino acid residues of the target's binding site. This information is critical for understanding the basis of its potential biological activity.

In Silico Design and Virtual Screening of Novel Derivatives

The structural backbone of this compound could serve as a scaffold for the in silico design of novel derivatives with potentially enhanced biological activity. Based on insights from QSAR and molecular docking studies, modifications to the methylsulfonyl groups or other parts of the molecule could be proposed.

Virtual screening techniques could then be used to computationally evaluate large libraries of these designed derivatives against a specific biological target. This approach allows for the rapid identification of promising candidates for further experimental investigation, significantly accelerating the drug discovery process.

Advanced Research Applications

Agrochemical Development and Crop Protection Research

Assessment as Antibacterial Agents against Phytopathogens

The antibacterial potential of 1,3,4-thiadiazole (B1197879) derivatives against plant pathogenic bacteria has been a subject of investigation. Studies have explored the efficacy of various substituted thiadiazoles against bacteria such as Xanthomonas species. For example, novel 1,2,4-thiadiazole (B1232254) derivatives containing a sulfone moiety have shown excellent activity against Xanthomonas oryzae pv. oryzae. nih.gov However, specific data on the assessment of 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole against Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, or Xanthomonas axonopodis pv. citri is not available in the provided search results. The antibacterial action of thiadiazole compounds is often linked to the specific functional groups attached to the core ring. nih.gov

Role in Herbicide and Insecticide Research

The 1,3,4-thiadiazole structure is present in some commercial herbicides, which act by inhibiting photosynthesis in weeds. researchgate.net Research has been conducted on various derivatives for their herbicidal properties. researchgate.net Similarly, certain 1,3,4-thiadiazole derivatives have been evaluated for their insecticidal activity. researchgate.net There is, however, no specific information within the search results detailing the role of This compound in either herbicide or insecticide research.

Environmental Fate and Persistence Studies in Agrochemical Contexts

Information regarding the environmental fate and persistence of This compound in an agrochemical context is not available in the provided search results. Such studies are crucial for the development of any new pesticide to ensure its environmental safety.

Medicinal Chemistry Research (Pharmacological Relevance, excluding clinical human trial data)

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of pharmacological activities. nih.govijpcbs.comchemmethod.comkoreascience.krnih.govmdpi.comnih.govmdpi.com

Investigation of Anticancer Research Applications

The 1,3,4-thiadiazole nucleus is a prominent scaffold in the design of new anticancer agents, with numerous 2,5-disubstituted derivatives showing promise in preclinical studies. bepls.commdpi.comnih.gov These derivatives have been investigated for their ability to inhibit cancer cell proliferation and interfere with key signaling pathways involved in cancer progression. bepls.com Some have been shown to induce apoptosis (programmed cell death) and target specific enzymes like histone deacetylases or protein kinases. nih.govnih.gov

However, a specific investigation into the anticancer properties of This compound is not prominently documented in the reviewed scientific literature. While its structural class is of high interest in oncology research nih.gov, dedicated studies detailing its efficacy, mechanism of action, or activity spectrum against cancer cell lines could not be retrieved.

Studies on Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,3,4-thiadiazole are widely explored for their potential as anti-inflammatory and analgesic agents. nih.govejbps.com Research has shown that certain compounds from this class can exhibit significant anti-inflammatory activity, sometimes comparable to established drugs like diclofenac, by potentially inhibiting cyclooxygenase (COX) enzymes. nih.gov

There is no specific information available in the searched literature detailing studies on the anti-inflammatory or analgesic mechanisms of This compound .

Research into Anticonvulsant and Antidepressant Properties

The 1,3,4-thiadiazole ring is a key component in many compounds investigated for central nervous system (CNS) activity, including anticonvulsant and antidepressant effects. nih.gov Various derivatives have shown significant protection against chemically or electrically induced seizures in animal models. nih.govnih.govfrontiersin.org Similarly, other analogues have demonstrated notable antidepressant-like activity in behavioral screening tests. nih.govresearchgate.net

No dedicated studies on the anticonvulsant or antidepressant properties of This compound were identified in the literature search. Research in this area has focused on derivatives with different substitution patterns at the 2 and 5 positions of the thiadiazole ring. frontiersin.orgresearchgate.net

Antitubercular and Antileishmanial Activity Research

The search for new therapeutic agents against infectious diseases has led to the investigation of 1,3,4-thiadiazole derivatives for their activity against Mycobacterium tuberculosis and Leishmania parasites. Numerous studies report the synthesis and evaluation of 2,5-disubstituted 1,3,4-thiadiazoles, with some compounds showing promising inhibitory activity against these pathogens. cbijournal.commui.ac.irnih.govnih.gov

Specific research detailing the evaluation of This compound for antitubercular or antileishmanial activity is not available in the reviewed sources.

Carbonic Anhydrase Inhibition Studies

A significant body of research exists on 1,3,4-thiadiazole derivatives as carbonic anhydrase (CA) inhibitors. This activity is almost exclusively linked to compounds bearing a sulfonamide (-SO₂NH₂) group, which acts as a key zinc-binding moiety within the enzyme's active site. nih.govnih.gov Metal complexes of these sulfonamide ligands have also been shown to be potent CA inhibitors. nih.gov

The target compound, This compound , is a sulfone (R-SO₂-R'), not a sulfonamide. The sulfone group generally lacks the necessary chemical features to inhibit carbonic anhydrase in the same manner as a sulfonamide. The literature search did not yield any studies investigating this specific compound as a carbonic anhydrase inhibitor.

Materials Science and Industrial Applications

Coordination Chemistry as Ligands for Metal Complexes

The 1,3,4-thiadiazole ring and its derivatives, particularly those with sulfur or nitrogen donor atoms like 1,3,4-thiadiazole-2,5-dithiol, are known to act as ligands, forming coordination complexes with various metal ions. nih.govresearchgate.net These complexes are of interest for their structural properties and potential applications in materials science and as catalysts.

However, the sulfonyl (-SO₂) groups in This compound are generally considered to be very poor coordinating groups for metal ions. A review of the available literature found no studies describing the use of this specific compound as a ligand in coordination chemistry or the synthesis of its metal complexes.

Development of Advanced Polymeric Materials and Nanomaterials

The 1,3,4-thiadiazole nucleus is a valuable building block in materials chemistry due to its structural features and ability to form stable, functional materials. acs.orgijraset.com While direct research on polymers from this compound is specific, extensive studies on its precursors and analogues, like 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), highlight the potential of this chemical family.

DMTD can undergo copolymerization with various metals to form coordination polymers. sigmaaldrich.com These metal-containing polymers are being explored for applications such as the treatment of water polluted with heavy metals. sigmaaldrich.com The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can yield symmetrical bis-thiadiazole ligands which are instrumental in tuning the framework of silver(I) coordination architectures. researchgate.net The flexibility and coordination modes of these ligands can be adjusted by altering the length of the hydrocarbon bridge linking the two thiadiazole rings. researchgate.net

In the realm of nanomaterials, derivatives of 1,3,4-thiadiazole are being integrated into novel nanostructures. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole has been used to functionalize gold nanoparticles. rsc.org These functionalized nanoparticles exhibit selective CO2 capture capabilities, which suppresses the oxygen reduction reaction (ORR), a critical aspect in developing technologies for electrochemical CO2 reduction. rsc.org Furthermore, magnesium oxide (MgO) nanoparticles have been employed as efficient heterogeneous basic catalysts for the synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives, showcasing the intersection of nanotechnology and the synthesis of these heterocyclic compounds. researchgate.net

Application in Lubricant and Additive Technologies

Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) are well-established multifunctional additives in the lubricant industry. lube-media.comresearchgate.netgoogle.com These compounds are recognized for their excellent performance as extreme pressure (EP) and anti-wear agents, antioxidants, and corrosion inhibitors. lube-media.comresearchgate.netgoogle.com The high sulfur content in DMTD derivatives contributes to their potential as effective extreme pressure additives. lube-media.com

Research has shown that DMTD derivatives can significantly enhance the load-carrying and anti-wear capabilities of base oils, in some cases outperforming traditional zinc dialkyldithiophosphates (ZDDP). researchgate.netrsc.org For example, an oil-soluble DMTD derivative was synthesized that improved the resistance of ester-based lubricants towards oxidation and was more effective than commercial dithiocarbamate (B8719985) or ZDDP antioxidants. researchgate.net Another study highlighted that dimercaptobenzothiadiazole derivatives, when added to naphthenic base oil, showed superior weld load and anti-wear properties compared to both the base oil and conventional additives like medium chain chlorinated paraffin (B1166041) (MCCP) and ZDDP. rsc.org

The performance of these additives has been quantified in various studies. A DMTD dimer, when added at a 2.0% concentration to base greases, increased the four-ball weld point from a baseline of 126-160 kgf to between 250 and 400 kgf. lube-media.com Ester-group-containing thiadiazole derivatives have been shown to increase the maximum non-seizure load (P_B value) in mineral oil by approximately 73% and reduce the wear scar diameter by 25% to 40%. google.com

Additive TypeBase LubricantConcentrationTestResultReference
DMTD DimerVarious Greases3.0%Four-Ball Weld Point250 - 400 kgf lube-media.com
DMTD/PAG ComplexVarious Greases2.0%Timken OK LoadUp to 80 lbs lube-media.com
Ester-based thiadiazole derivativeMineral OilNot SpecifiedP_B Value Increase~73% google.com
Ester-based thiadiazole derivativeMineral OilNot SpecifiedWear Scar Diameter Reduction25% - 40% google.com
Bis-2,5-benzylsulfanyl- lube-media.comresearchgate.netjmaterenvironsci.comthiadiazole (BBST)Naphthenic Base OilNot SpecifiedWeld Load (P_D)3089 N rsc.org

Exploration in Corrosion Inhibition

The 1,3,4-thiadiazole ring and its derivatives are recognized as highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.netjmaterenvironsci.comsemanticscholar.orgnih.gov Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their structure, which facilitate adsorption onto the metal surface. researchgate.net This adsorption forms a protective film that isolates the metal from the corrosive medium. researchgate.netmdpi.com

The effectiveness of these inhibitors is influenced by their concentration, the nature of the acidic medium, and the specific substituent groups on the thiadiazole ring. For instance, 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) was found to be a better inhibitor in 0.5 M H₂SO₄ than in 1 M HCl. researchgate.netresearchgate.net In contrast, another derivative, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, showed better performance in 1 M HCl. researchgate.net

Studies have shown that the adsorption of these compounds on the steel surface typically follows the Langmuir adsorption isotherm. researchgate.netjmaterenvironsci.comsemanticscholar.orgmdpi.comnih.gov The negative values of the free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process, which can involve both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. researchgate.netmdpi.comnih.gov Potentiodynamic polarization studies have classified these derivatives as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. researchgate.netmdpi.comresearchgate.netnih.gov

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT)Mild Steel0.5 M H₂SO₄>90% (Concentration dependent) researchgate.netresearchgate.net
2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-POX)Carbon Steel1 M HCl93.6% at 1 mM researchgate.net
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl94.6% at 0.5 mM nih.gov
5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT)Mild Steel1 M HCl97.1% at 0.5 mM researchgate.net
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄High (Concentration dependent) nih.govmdpi.com

Emerging Research Frontiers and Future Directions

Development of Multifunctional Compounds and Hybrid Molecules

A prominent trend in medicinal chemistry is the creation of hybrid molecules that combine the 1,3,4-thiadiazole (B1197879) scaffold with other pharmacologically active moieties. This approach aims to develop multifunctional compounds with synergistic or enhanced biological activities, potentially addressing complex diseases and combating drug resistance.

Researchers have successfully synthesized novel compounds by tethering the 1,3,4-thiadiazole ring to other heterocyclic systems such as 1,2,4-triazole, 1,3,4-oxadiazole (B1194373), and Schiff bases. nih.gov This molecular hybridization has been shown to potentiate antimicrobial activities. nih.gov For instance, the fusion of an imidazole (B134444) ring with a 1,3,4-thiadiazole nucleus has given rise to imidazo[2,1-b] bohrium.comtandfonline.comresearchgate.netthiadiazole derivatives, a class of compounds with notable biological properties. The synthesis of these hybrid molecules often involves multi-step reactions, starting from precursors like 2,5-dimercapto-1,3,4-thiadiazole (B142945). nih.gov

Recent studies have focused on creating hybrids with specific therapeutic targets. For example, new 1,3,4-thiadiazole derivatives have been linked to glucosides, aiming to develop novel antifungal and antibacterial agents. frontiersin.org Similarly, the combination of the 1,3,4-thiadiazole scaffold with an indolin-2-one moiety has been explored for the development of anticancer agents. acs.org The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple biological targets or possess an improved pharmacokinetic profile. mdpi.com The development of these multifunctional compounds represents a key area of future research, with the potential to yield novel therapeutic agents with improved efficacy and a broader spectrum of activity. granthaalayahpublication.org

Application of Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

To move beyond simply identifying active compounds, researchers are increasingly employing advanced spectroscopic and imaging techniques to unravel the precise mechanisms by which 1,3,4-thiadiazole derivatives exert their biological effects. These sophisticated methods provide detailed insights into molecular interactions, cellular targets, and the downstream consequences of compound activity.

A notable example is the in-depth spectroscopic analysis of a 1,3,4-thiadiazole derivative in combination with the antifungal drug Amphotericin B. acs.orguj.edu.placs.org This study utilized a battery of techniques, including:

Electronic fluorescence and absorption spectra

Resonance Light Scattering (RLS)

Circular Dichroism (CD) spectra

Dynamic Light Scattering (DLS)

Fluorescence anisotropy

These methods revealed changes in the aggregation state of Amphotericin B in the presence of the thiadiazole derivative, suggesting a synergistic mechanism of action. acs.orguj.edu.pl

Furthermore, vibrational spectroscopy, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, has been used to study the effects of a 1,3,4-thiadiazole derivative on the cell wall of Candida albicans. nih.gov The observed spectral shifts indicated a disruption of cell wall biogenesis, providing a mechanistic explanation for the compound's antifungal activity. nih.gov Other advanced techniques like fluorescence lifetime measurements are also being used to characterize the photophysical properties of these compounds and their interactions in biological systems. acs.orgbohrium.com The application of such advanced spectroscopic and imaging tools is crucial for a deeper understanding of the structure-activity relationships and for the rational design of more effective thiadiazole-based drugs.

Sustainable Synthesis and Environmental Considerations in Research

In line with the growing emphasis on green chemistry, researchers are actively developing more sustainable and environmentally friendly methods for the synthesis of 1,3,4-thiadiazole derivatives. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One-pot synthesis is a key strategy being employed to streamline the production of these compounds. For example, a one-pot, three-component reaction has been developed for the synthesis of bohrium.comtandfonline.comresearchgate.netthiadiazolo[3,2-a]pyrimidine derivatives under mild conditions. tandfonline.com This method offers high efficiency and avoids the need to isolate intermediates. Similarly, some imidazo[2,1-b] bohrium.comtandfonline.comresearchgate.netthiadiazole derivatives have been synthesized using a one-pot procedure. japsonline.com

The use of greener reaction media and catalysts is another important aspect of sustainable synthesis. Researchers have reported the use of ethanol (B145695) as a solvent and eco-friendly catalysts for the synthesis of novel thiadiazole derivatives. acs.orgrsc.org Microwave irradiation and ultrasonication are also being explored as energy-efficient alternatives to conventional heating methods, often leading to higher yields and shorter reaction times. nanobioletters.com The development of such green synthetic routes is not only environmentally responsible but also economically advantageous, making the production of these valuable compounds more viable. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the design and discovery of new 1,3,4-thiadiazole-based therapeutic agents. These computational approaches can analyze vast datasets, identify complex patterns, and predict the properties of novel molecules, thereby accelerating the drug development process.

In silico studies, including molecular docking and Density Functional Theory (DFT) calculations, are now routinely used to predict the binding affinities of 1,3,4-thiadiazole derivatives to their biological targets and to elucidate their electronic properties. nih.govnih.govuniversci.com These methods help in prioritizing compounds for synthesis and experimental testing. For instance, molecular docking has been used to study the interaction of thiadiazole derivatives with the main protease of SARS-CoV-2. nih.gov

Beyond molecular modeling, machine learning algorithms are being employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. universci.com Web-based tools with integrated machine learning models are available to assess the drug-likeness of designed molecules. universci.com Furthermore, ML models are being developed to predict the biological activities of compounds, which can aid in the identification of promising lead candidates from large virtual libraries. researchgate.net The integration of AI and ML into the drug discovery pipeline is expected to significantly enhance the efficiency of designing 1,3,4-thiadiazole derivatives with desired therapeutic profiles.

High-Throughput Screening Methodologies for Biological Activity Assessment

High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of 1,3,4-thiadiazole derivatives to identify compounds with desired biological activities. This approach allows for the testing of thousands of compounds in a short period, dramatically accelerating the initial stages of drug discovery.

HTS has been successfully employed to identify novel inhibitors of various biological targets from small-molecule libraries that include 1,3,4-thiadiazole derivatives. For example, HTS of compound libraries has led to the discovery of new chemotypes that inhibit botulinum neurotoxin. acs.org In another study, HTS was used to identify inhibitors of Leishmania GDP-mannose pyrophosphorylase from a library of small molecules. asm.org

The synthesis of combinatorial libraries of 1,3,4-thiadiazole analogs on solid-phase resins is a strategy to generate a diverse set of compounds for HTS. acs.org Following synthesis, these libraries can be screened against a panel of biological targets, such as cancer cell lines or microbial strains, to identify "hit" compounds. mdpi.com For instance, newly synthesized spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were screened for their anticancer activity against various cancer cell lines. mdpi.com The development of more efficient HTS assays and the generation of larger and more diverse thiadiazole libraries will continue to be crucial for the discovery of new lead compounds.

Q & A

Q. What are the standard synthetic routes for 2,5-bis(substituted sulfonyl)-1,3,4-thiadiazoles, and how do reaction conditions influence yields?

A widely used method involves acid-catalyzed intermolecular cyclization of substituted dithiocarbazates. For example, S-substituted alkyl/aryl dithiocarbazates undergo cyclization in acidic conditions to yield 2,5-bis(substituted sulfonyl) derivatives with yields ranging from 38% to 83%, depending on substituents and solvent systems (e.g., DMF or dichloromethane) . Key factors include temperature (70–120°C), catalyst type (e.g., acetic acid or copper sulfate), and reaction time (12–24 hours). Lower yields (e.g., 38%) may arise from side reactions like incomplete cyclization or purification challenges .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2,5-bis(methylsulfonyl)-1,3,4-thiadiazole derivatives?

Essential techniques include:

  • Elemental analysis : Validates C, H, N, and S content (e.g., deviations >0.3% suggest impurities) .
  • X-ray crystallography : Determines crystal packing and bond parameters (e.g., Mn(II) coordination complexes show octahedral geometry with bond lengths of 1.9–2.2 Å for Mn–O/N interactions) .
  • NMR and IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its role in metal-organic frameworks (MOFs)?

Substituting the sulfonyl groups with pyridyl or carboxylate moieties enables coordination with metal ions (e.g., Mn(II) or Cu(II)). For instance, 2,5-bis(4-pyridyl) derivatives form 2D networks via N–Mn–O linkages, creating channels (~10–30 Å) suitable for gas storage or catalysis. Stability is enhanced by π-π stacking (3.6 Å interlayer spacing) and hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

Discrepancies in antimicrobial or anticancer activity often stem from:

  • Solubility differences : Hydrophobic substituents (e.g., tert-butyl) may reduce bioavailability.
  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus vs. E. coli) .
  • Structural isomerism : Confirm regiochemistry via X-ray or NOESY NMR to rule out inactive isomers .

Q. How do sulfonyl vs. thiol substituents affect the electronic properties of 1,3,4-thiadiazoles?

Sulfonyl groups increase electrophilicity and oxidative stability, making derivatives suitable for high-temperature applications (e.g., corrosion inhibitors). In contrast, thiol (-SH) substituents facilitate redox activity and metal chelation, as seen in dimercapto derivatives (e.g., DMTD) used in coordination chemistry . Computational studies (DFT) show sulfonyl groups lower HOMO-LUMO gaps by 0.5–1.2 eV compared to thiols, enhancing conductivity in polymers .

Methodological Guidance

Q. What precautions are necessary when handling this compound derivatives?

  • Toxicity : Use PPE (gloves, goggles) due to skin/eye irritation risks (H313/H333 hazard codes) .
  • Reactivity : Avoid strong oxidizers to prevent explosive decomposition of sulfonyl groups.
  • Storage : Keep under inert gas (N₂/Ar) at ≤4°C to inhibit hydrolysis .

Q. How can researchers optimize click chemistry for synthesizing triazole-thiadiazole hybrids?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective:

  • Use 2,5-bis(prop-2-ynylthio)-1,3,4-thiadiazole (1.0 mmol) with azidoalkanes (2.5 mmol) in a 2:1 t-BuOH/H₂O mixture.
  • Add sodium ascorbate (0.2 mmol) and CuSO₄ (0.1 mmol) at 65°C for 12 hours.
  • Purify via silica gel chromatography (hexane/EtOAc), achieving ~83% yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.